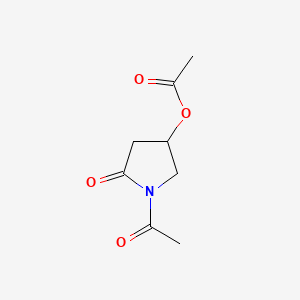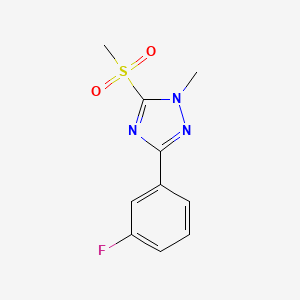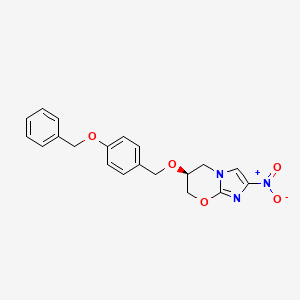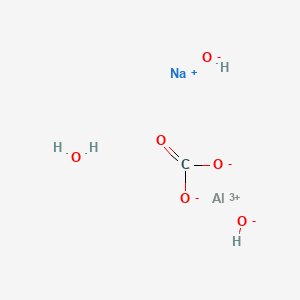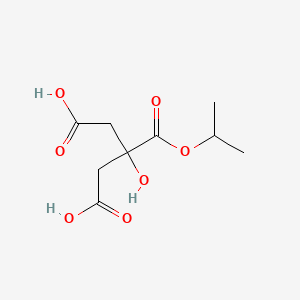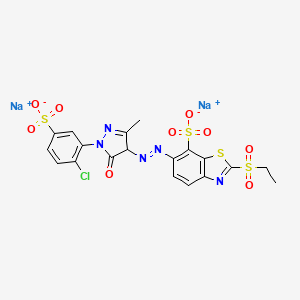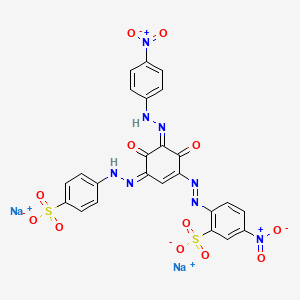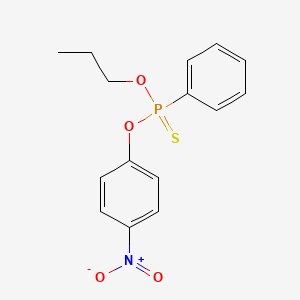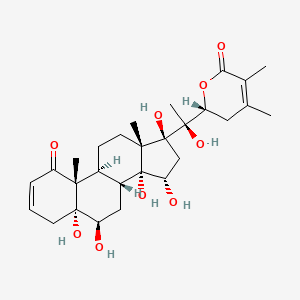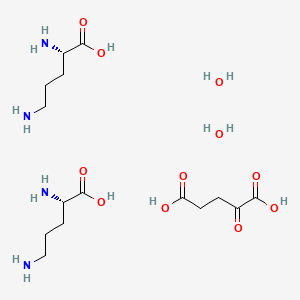
Diornithine oxoglurate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diornithine oxoglurate dihydrate is a compound formed from ornithine and alpha-ketoglutaric acid. It is commonly used in liver therapy and to improve nutritional health in elderly patients . This compound plays a significant role in the urea cycle, which is essential for the disposal of excess nitrogen in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate dihydrate is synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves the use of aqueous solutions and controlled pH conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation using engineered strains of Corynebacterium glutamicum. This method allows for the efficient production of the compound by manipulating metabolic pathways to increase yield .
Análisis De Reacciones Químicas
Types of Reactions
Diornithine oxoglurate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include derivatives of ornithine and alpha-ketoglutaric acid, which have various applications in medicine and industry .
Aplicaciones Científicas De Investigación
Diornithine oxoglurate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the urea cycle and nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Employed in the production of amino acids and other valuable metabolites
Mecanismo De Acción
The mechanism of action of diornithine oxoglurate dihydrate involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . The compound also plays a role in wound healing and immune function .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production and nitrogen metabolism.
Uniqueness
This compound is unique due to its combined properties of ornithine and alpha-ketoglutaric acid, making it highly effective in liver therapy and nutritional health improvement . Its ability to stimulate growth hormone release and enhance immune function sets it apart from other similar compounds .
Propiedades
Número CAS |
185423-57-8 |
|---|---|
Fórmula molecular |
C15H34N4O11 |
Peso molecular |
446.45 g/mol |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5.2H2O/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t2*4-;;;/m00.../s1 |
Clave InChI |
LAAWXMXXTTUZLY-QDILMJESSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
SMILES canónico |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


